molecular formula C19H26N2O6 B2837535 Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate CAS No. 1009751-17-0

Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B2837535
CAS No.: 1009751-17-0
M. Wt: 378.425
InChI Key: KIFHLIVYVDAGPU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) group at position 1, a ketone at position 3, and a 2-oxo-2-(2-phenoxyethoxy)ethyl substituent at position 2. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties and engage in hydrogen bonding .

Properties

IUPAC Name

tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-9-20-17(23)15(21)13-16(22)26-12-11-25-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFHLIVYVDAGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate typically involves multi-step organic reactions

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Tert-butyl Ester: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of Phenoxyethoxy Group: The phenoxyethoxy group is typically introduced through nucleophilic substitution reactions, where a phenoxyethanol derivative reacts with an appropriate leaving group on the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethoxy group can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. The phenoxyethoxy group can enhance its lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Effects

a. Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate ()
  • Structure: Replaces the 2-oxo-2-(2-phenoxyethoxy)ethyl group with a phenyl ring.
  • Properties: Increased lipophilicity due to the phenyl group, reducing water solubility compared to the target compound.
b. (E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (5h, )
  • Structure : Features a pyrimidinyl-piperazine core and an isatin-derived substituent.
  • Properties: The pyrimidine ring enhances π-π stacking with biological targets, while the isatin group confers pro-apoptotic activity in leukemia models.
  • Biological Relevance : Demonstrated efficacy as a pro-apoptotic agent in AML (acute myeloid leukemia) .
c. Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate ()
  • Structure : Contains a methoxycarbonyl-pyridinyl group.
  • Properties :
    • The methyl ester introduces hydrolytic instability under basic or enzymatic conditions, unlike the target compound’s stable ketone and ether groups.
    • Pyridine nitrogen enhances coordination with metal catalysts, making it useful in cross-coupling reactions .
d. Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate ()
  • Structure : Includes a pyridinyl-hydroxyl ethyl chain.
  • Properties: The hydroxyl group increases polarity, improving water solubility relative to the target compound. Potential for chiral resolution due to the stereogenic center at the hydroxyethyl position.

Physicochemical Properties

Property Target Compound tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate () Tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate ()
Molecular Weight ~393.4 g/mol 276.3 g/mol ~450 g/mol
LogP Moderate (estimated ~2.5) Higher (~3.0) due to phenyl group Moderate (~2.8)
Solubility Moderate in polar solvents Low in water, high in DMSO Low in water
Functional Groups Ether, ester, ketone Phenyl, ketone, Boc Pyrimidine, Boc

Biological Activity

Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate (CAS Number: CB62122001) is a compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O6C_{19}H_{26}N_{2}O_{6}, with a molecular weight of approximately 378.42 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

1. Anticancer Activity

Research has indicated that compounds similar to tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds reported IC50 values ranging from 21.69 µM to 197 µM against human liver cancer cells, suggesting that structural modifications can enhance their potency .

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Structure-activity relationship studies have demonstrated that modifications in the piperazine ring can influence the inhibition of enzymes like monoamine oxidase (MAO), which is crucial in neurodegenerative diseases. Inhibitors derived from similar structures showed varying degrees of MAO-B inhibition, with some compounds achieving IC50 values as low as 82 nM .

Structure-Activity Relationship (SAR)

Understanding the SAR of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine is critical for optimizing its biological activity. Key findings include:

Structural Feature Effect on Activity
Piperazine RingEssential for biological activity; enhances binding affinity to targets.
Phenoxyethoxy GroupModifications can improve solubility and bioavailability.
Carbonyl GroupsInfluence on enzyme interactions and stability of the compound.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of piperazine derivatives, tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine was tested against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry analysis.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar piperazine compounds against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell survival rates in neuronal cultures, highlighting their potential for treating neurodegenerative disorders.

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